An In-depth Technical Guide to the Core Basic Properties of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
An In-depth Technical Guide to the Core Basic Properties of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrazine Core and the Significance of the 2-methyl Derivative
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural rigidity, planarity, and synthetic versatility.[1] This fused N-heterocyclic system, an analogue of purines, serves as a cornerstone for the development of compounds with a wide array of biological activities, including potent inhibitors of protein kinases.[2][3] Within this broad class, the pyrazolo[1,5-a]pyrazin-4(5H)-one core represents a significant subclass with demonstrated therapeutic potential, particularly in oncology.[4][5][6]
This guide focuses specifically on 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one , a key analogue that provides a foundational understanding of the chemical and biological properties of this scaffold. While extensive research has been conducted on the broader pyrazolo[1,5-a]pyrimidine and pyrazine families, this document synthesizes the available direct and inferred knowledge on the 2-methyl derivative to provide a comprehensive technical resource for researchers in drug discovery and development. We will delve into its fundamental physicochemical properties, synthetic pathways, analytical characterization, and established biological activities, offering insights into its potential as a lead compound or a versatile synthetic intermediate.
Physicochemical and Basic Properties
Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. For 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, while extensive experimental data is not publicly available, we can infer its core characteristics through computational predictions and analysis of closely related analogues.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 1314920-48-3 | [7] |
| Molecular Formula | C₇H₇N₃O | [7] |
| Molecular Weight | 149.15 g/mol | [8] |
| Physical Form | Solid | [7] |
Predicted Physicochemical Properties
The following properties are predicted based on computational models and the behavior of similar heterocyclic systems. These values should be considered estimations pending experimental verification.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| pKa (Acidic/Basic) | Weakly basic | The pyrazole and pyrazine nitrogen atoms can act as proton acceptors. The amide-like nitrogen in the pyrazinone ring is generally non-basic. The overall basicity is expected to be low due to the electron-withdrawing effect of the carbonyl group and the aromatic nature of the fused ring system. |
| LogP (Octanol/Water) | ~0.5 - 1.5 | The fused aromatic system contributes to lipophilicity, while the polar carbonyl group and nitrogen atoms increase hydrophilicity. This balanced character is often favorable for drug-like molecules. Computational ADMET studies on similar pyrazolopyrazine derivatives suggest they possess suitable pharmacokinetic profiles.[9] |
| Aqueous Solubility | Low to moderate | The planar, aromatic structure suggests that crystal lattice energy could be significant, potentially limiting solubility. The presence of hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens) will facilitate some interaction with water. Solubility is likely to be pH-dependent due to its basic nature. |
| Hydrogen Bond Donors | 1 (N-H group) | The secondary amine in the pyrazinone ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (C=O, 2 ring Nitrogens) | The carbonyl oxygen and the sp²-hybridized nitrogen atoms of the pyrazole and pyrazine rings can act as hydrogen bond acceptors. |
Stability and Reactivity Insights
The pyrazolo[1,5-a]pyrazin-4(5H)-one core is generally a stable aromatic system. However, studies on related dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones reveal important reactivity patterns.[10] These studies show that the saturated pyrazinone ring can be formed via an intramolecular aza-Michael reaction of an acyclic precursor under basic conditions.[10][11] This suggests that while the aromatic 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is the thermodynamically favored form, the pyrazinone ring may be susceptible to nucleophilic attack or reduction under specific conditions. The stability in DMSO stock solutions over several months has been noted for related structures, indicating good bench-top stability for research purposes.[10]
Synthesis and Mechanistic Considerations
The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is versatile, with several reported methods for constructing the fused ring system. These generally involve the cyclocondensation of a substituted aminopyrazole with a suitable three-carbon electrophilic partner.
General Synthetic Strategy
A prevalent and effective method involves the reaction of an N-substituted pyrazole carboxylate with an amine. A new synthetic approach has been developed starting from a 3,5-dimethyl pyrazole ring and acetophenone derivatives to yield N-propargylated C-3 substituted pyrazoles.[9] These intermediates then undergo cyclization with various amines in the presence of a base like cesium carbonate (Cs₂CO₃) in methanol to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[9]
Another established route involves the microwave-assisted, one-step, solvent-free reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines like 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine, which produces good yields.[4]
The diagram below illustrates a generalized synthetic workflow for this class of compounds.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrazin-4(5H)-ones.
Experimental Protocol Example: Microwave-Assisted Synthesis
The following is a representative, generalized protocol based on reported methods for substituted analogs.[4]
-
Reactant Mixture: In a microwave-safe vessel, combine the appropriate ethyl 1-(substituted)-1H-pyrazole-5-carboxylate (1.0 eq) and the desired primary amine (1.2 eq).
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 15-30 minutes).
-
Work-up: After cooling, the crude product is purified. This typically involves trituration with a solvent like diethyl ether or ethanol to induce precipitation, followed by filtration.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.
Causality in Experimental Design: The choice of a microwave-assisted, solvent-free approach is driven by the principles of green chemistry, aiming to reduce reaction times, minimize waste, and often improve yields compared to conventional heating methods.[2] The selection of the base and solvent (if any) is crucial for promoting the nucleophilic attack and subsequent cyclization while minimizing side reactions.
Analytical Characterization Profile
The structural elucidation of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one relies on a combination of spectroscopic methods. Below are the expected spectral signatures based on its chemical structure and data from related compounds.[4][12]
-
¹H NMR Spectroscopy:
-
Methyl Protons: A singlet peak around δ 2.3-2.6 ppm corresponding to the C2-methyl group.
-
Aromatic Protons: Distinct signals in the aromatic region (δ 6.5-8.5 ppm) for the protons on the pyrazole and pyrazine rings. The exact chemical shifts and coupling patterns will depend on the substitution.
-
N-H Proton: A broad singlet, typically downfield (δ 10.0-12.0 ppm), corresponding to the N5-H proton, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm) for the C2-methyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm) for the carbons of the fused ring system.
-
Carbonyl Carbon: A characteristic downfield signal (δ > 160 ppm) for the C4 carbonyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the carbonyl group.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 149, corresponding to the molecular weight of the compound.[13] Fragmentation patterns would likely involve the loss of small neutral molecules like CO and HCN.
-
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a focal point of significant research in drug discovery due to its potent and diverse biological activities.
Anticancer Activity
Multiple studies have demonstrated the antiproliferative effects of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[4][5]
-
Inhibition of Lung Cancer Cells: Derivatives of this scaffold have been shown to inhibit the growth of A549 and H322 lung cancer cells in a dose-dependent manner.[4] A recent study further explored a new series of these compounds, identifying several with strong cytotoxic effects against the A549 cell line, with IC₅₀ values as low as 7.01 µM.[5]
-
Mechanism of Action - PI3K Inhibition: The anticancer activity of these compounds has been linked to the inhibition of key signaling pathways. Notably, several pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives significantly reduce the protein levels of phosphoinositide 3-kinase (PI3K) in A549 cells.[5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies have supported this mechanism, showing favorable binding of these compounds within the PI3K active site.[5]
Caption: Potential mechanism of action via inhibition of the PI3K signaling pathway.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have provided valuable insights for future drug design:
-
Substituents on the pyrazole and pyrazine rings significantly influence cytotoxic activity.[5]
-
A high electron-density benzene ring on the pyrazole moiety combined with a low electron-density ring on the pyrazine portion appears to enhance anticancer effects.[5]
-
The presence of an amide group with a long alkyl chain has also been identified as potentially important for efficacy.[9]
Conclusion and Future Directions
2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a foundational molecule within a therapeutically significant class of N-heterocyclic compounds. While direct experimental data on some of its basic properties remain to be published, a strong case for its drug-like characteristics can be made through computational analysis and comparison with its close analogues. Its synthetic accessibility and the demonstrated potent anticancer activity of its derivatives, particularly through mechanisms like PI3K inhibition, underscore its importance.
For researchers and drug development professionals, this scaffold represents a fertile ground for exploration. Future work should focus on the precise experimental determination of its physicochemical properties, a deeper investigation into its metabolic stability and toxicity profiles, and the expansion of SAR studies to optimize its potency and selectivity against various therapeutic targets. The insights provided in this guide serve as a technical foundation to support and inspire these future research endeavors.
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